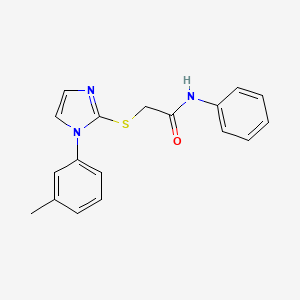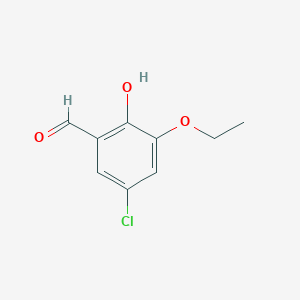
N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioacetamide derivative that has shown promising results in various experiments, making it a popular choice for researchers looking to explore its properties and potential uses.
Scientific Research Applications
Anticancer Activity
Researchers have synthesized derivatives of N-phenyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide and related compounds to investigate their potential as anticancer agents. Studies conducted by Duran and Demirayak (2012) revealed that certain derivatives exhibited reasonable anticancer activity against a panel of human tumor cell lines derived from nine neoplastic diseases, showing high activity particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Similarly, Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives with different heterocyclic rings, finding that some compounds showed considerable anticancer activity against selected cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Agents
The synthesis and biological evaluation of derivatives have also extended to antimicrobial and antifungal applications. Altındağ et al. (2017) designed and synthesized imidazole derivatives to combat drug-resistant fungal infections. These compounds exhibited significant activity against Candida albicans and Candida krusei, identifying promising leads for further optimization (Altındağ et al., 2017). Another study by Camurlu and Guven (2015) focused on the optoelectronic properties of thiazole-based polythiophenes for potential applications in electronic devices, indicating the versatility of thiazole derivatives in scientific research (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-14-6-5-9-16(12-14)21-11-10-19-18(21)23-13-17(22)20-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAURMOHKPVIHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)


![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)
![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2726735.png)
![5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B2726736.png)

![(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2726738.png)
![6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726739.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2726744.png)